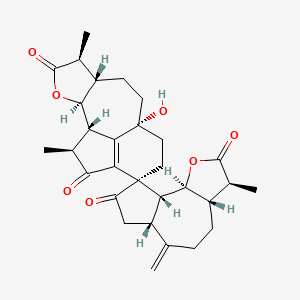

Ainsliadimer C

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H36O7 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

(1'S,2'S,3S,3aS,5'S,6'S,6aR,9R,9'R,9aR,9bS,15'S)-9'-hydroxy-3,5',15'-trimethyl-6-methylidenespiro[3,3a,4,5,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-9,12'-3-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-ene]-2,4',8,14'-tetrone |

InChI |

InChI=1S/C30H36O7/c1-12-5-6-16-13(2)28(34)37-26(16)21-18(12)11-19(31)30(21)10-9-29(35)8-7-17-14(3)27(33)36-25(17)20-15(4)24(32)23(30)22(20)29/h13-18,20-21,25-26,35H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17-,18-,20-,21-,25-,26-,29+,30+/m0/s1 |

InChI Key |

VUPYYGHVIQHKML-SKZDOAFZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C)[C@@H]3CC(=O)[C@@]4([C@@H]3[C@H]2OC1=O)CC[C@@]5(CC[C@H]6[C@@H](C(=O)O[C@@H]6[C@@H]7C5=C4C(=O)[C@H]7C)C)O |

Canonical SMILES |

CC1C2CCC(=C)C3CC(=O)C4(C3C2OC1=O)CCC5(CCC6C(C(=O)OC6C7C5=C4C(=O)C7C)C)O |

Origin of Product |

United States |

Isolation and Structural Classification of Ainsliadimer C

Isolation from Ainsliaea macrocephala

Ainsliadimer C is a natural chemical compound that was first isolated from the plant Ainsliaea macrocephala, a member of the Asteraceae family. nih.govnih.gov The discovery was the result of a phytochemical investigation of an ethanol (B145695) extract prepared from the entire plant. nih.gov The genus Ainsliaea is known to be a rich source of sesquiterpenoids, which are a class of secondary metabolites. nih.govmdpi.comnih.gov Researchers have identified numerous monomeric and oligomeric sesquiterpenoids from this genus, making it a significant subject of phytochemical studies. nih.govresearchgate.net The isolation of this compound, alongside other new sesquiterpenoids like Ainsliadimer D, was achieved through systematic fractionation and purification of the plant extract. nih.gov

Chemical Structural Characterization as a Guaiane (B1240927) Disesquiterpenoid Dimer

The chemical structure of this compound was determined using a combination of spectroscopic techniques. nih.gov Such methods are standard in natural product chemistry for elucidating the complex three-dimensional arrangement of atoms in a molecule. mdpi.com For this compound, the relative stereochemistry was definitively confirmed through single-crystal X-ray diffraction analysis. nih.gov

This compound is classified as a guaiane disesquiterpenoid dimer. This classification indicates that its structure is formed from two guaiane-type sesquiterpenoid units. nih.govresearchgate.net Guaiane sesquiterpenes are characterized by a bicyclic carbon skeleton consisting of fused five- and seven-membered rings. mdpi.comnih.gov The term "dimer" signifies that this compound is composed of two of these monomeric sesquiterpenoid units chemically bonded together. nih.gov The formation of such oligomeric sesquiterpenoids, including dimers and even trimers and tetramers, is a notable characteristic of the chemistry of the Ainsliaea genus. nih.govresearchgate.netresearchgate.net

Comparative Analysis with Related Disesquiterpenoids

The structure of this compound is part of a larger family of structurally related natural products. A comparative analysis with other disesquiterpenoids helps to understand its unique chemical features.

Ainsliadimer A and B are other guaiane disesquiterpenoid dimers also isolated from plants of the Ainsliaea genus. researchgate.net Ainsliadimer A, for instance, was isolated from Ainsliaea macrocephala and possesses an unusual carbon skeleton where a cyclopentane (B165970) system connects the two monomeric units. nih.govnih.gov Like this compound, its structure was elucidated through spectroscopic analysis and confirmed by single-crystal X-ray diffraction. nih.gov Ainsliadimer B is also structurally related and has been a subject of synthetic chemistry research, which has further clarified its structural relationship with other similar compounds. nih.govnih.gov These dimers, while sharing the core feature of being formed from two sesquiterpenoid monomers, exhibit complex and unique structures. researchgate.net

The Gochnatiolides A-C are another group of guaiane disesquiterpenoid dimers that are structurally similar to the ainsliadimers. researchgate.net They have been primarily isolated from the genus Gochnatia. researchgate.net The structural relationship is so close that the biomimetic synthesis of (-)-ainsliadimer B was successfully achieved from gochnatiolide B. nih.gov This transformation highlights the biogenetic link between these two series of compounds. The total synthesis of Gochnatiolides A and B has also been accomplished, further contributing to the understanding of this class of molecules. nih.gov These synthetic efforts often utilize strategies like the Diels-Alder reaction to construct the complex dimeric skeleton. nih.govresearchgate.net

The genus Ainsliaea has yielded a diverse array of oligomeric sesquiterpenoids beyond the specific dimers mentioned. nih.govresearchgate.net These complex molecules are biogenetically assembled from two or more monomeric sesquiterpenoid units. researchgate.net The structural diversity arises from different patterns of linkages between the monomeric halves. researchgate.net For example, some dimers are formed through a [4+2] Diels-Alder cycloaddition between two monomeric guaianolides. nih.gov Research on various Ainsliaea species has led to the isolation of dimers, trimers, and even rare tetramers, showcasing the remarkable chemical diversity generated from sesquiterpenoid precursors within this plant genus. researchgate.netresearchgate.net

Biosynthetic Hypotheses and Pathways

Proposed Biogenetic Origins of Disesquiterpenoids

Disesquiterpenoids are a class of natural products characterized by a C30 carbon skeleton, formally derived from the coupling of two C15 sesquiterpenoid units. nih.govnih.gov The biogenetic origin of these molecules is generally hypothesized to involve the dimerization of two identical or different sesquiterpenoid monomers. These monomeric units themselves originate from the cyclization of farnesyl pyrophosphate (FPP), a common precursor in terpene biosynthesis. The vast structural diversity within the disesquiterpenoid class is a direct consequence of the varied structures of the monomeric precursors and the different ways in which they can be joined. nih.gov Key reactions in their formation are often enzyme-mediated cycloadditions, which efficiently construct complex, polycyclic systems. ebi.ac.uk

Role of Monomeric Sesquiterpenoid Precursors, e.g., Dehydrozaluzanin C

The biosynthetic pathway of Ainsliadimer C is postulated to begin with the monomeric guaianolide-type sesquiterpene lactone, Dehydrozaluzanin C. This compound serves as the fundamental building block for the construction of the dimeric framework of this compound and its congeners, such as Ainsliadimer A and B. mdpi.comnih.gov Dehydrozaluzanin C is a known natural product isolated from various plants of the Asteraceae family and possesses the necessary structural features, including a conjugated diene system and dienophilic moieties, to participate in the key dimerization step. mdpi.comnih.gov Biomimetic total syntheses of related molecules like Ainsliadimer A and Gochnatiolides have successfully utilized Dehydrozaluzanin C as the starting material, lending strong support to its role as the natural precursor. mdpi.comnih.govnih.gov

Key Biosynthetic Transformations

The assembly of this compound from Dehydrozaluzanin C monomers is thought to proceed through a sequence of highly specific chemical reactions. These transformations are responsible for creating the core dimeric structure and installing the requisite stereochemistry and functional groups.

The central bond-forming event in the biosynthesis of the Ainsliadimer scaffold is believed to be a [4+2] cycloaddition, specifically a Diels-Alder or hetero-Diels-Alder reaction. mdpi.comnih.gov In this proposed step, one molecule of Dehydrozaluzanin C acts as the diene, while a second molecule serves as the dienophile. This intermolecular cycloaddition reaction forges the initial dimeric skeleton. mdpi.comnih.gov The feasibility of this transformation has been demonstrated in the laboratory through biomimetic syntheses. For instance, the synthesis of (+)-Ainsliadimer A was achieved via a hydrogen-bonding-promoted hetero-Diels-Alder dimerization of a Dehydrozaluzanin C derivative. nih.govnih.gov This reaction establishes the characteristic polycyclic framework of the disesquiterpenoid. While both normal and hetero-Diels-Alder reactions are plausible, the hetero-Diels-Alder pathway, involving the α,β-unsaturated lactone system, is frequently invoked in the biogenesis of related guaianolide dimers. nih.gov

Following the initial Diels-Alder cycloaddition, the resulting intermediate is hypothesized to undergo further enzymatic modifications, including intramolecular rearrangements and oxidative transformations, to yield the final structure of this compound. The "oxidase phase" of terpenoid biosynthesis is known to be responsible for the high degree of oxidative decoration found in these natural products.

Based on the elucidated structure of this compound, which features a unique connectivity and oxidation pattern compared to the initial Diels-Alder adduct, several transformations can be postulated. These may include:

Epoxidation and subsequent rearrangement: An enzyme-catalyzed epoxidation of a double bond in the intermediate, followed by a proton- or Lewis acid-mediated cascade of rearrangements, could lead to the observed carbocyclic framework.

Allylic Oxidations: The introduction of hydroxyl groups at specific allylic positions is a common feature in sesquiterpenoid biosynthesis. Cytochrome P450 monooxygenases are typically responsible for such selective C-H functionalization.

Hydration Reactions: The addition of water across a double bond, potentially through an enzymatic hydration process, could install key hydroxyl functionalities present in the final molecule. mdpi.com

These late-stage modifications are crucial for generating the precise stereochemistry and functional group array that define this compound and contribute to its biological profile.

Synthetic Methodologies and Chemical Synthesis

Biomimetic Total Synthesis Strategies

The total synthesis of Ainsliadimer C and its related compounds is rooted in biomimetic approaches that seek to replicate nature's strategy for constructing these complex molecules. nih.govencyclopedia.pub The central precursor in these synthetic endeavors is the monomeric guaianolide, dehydrozaluzanin C. chemistryviews.orgencyclopedia.pubnih.gov The overarching strategy involves the dimerization of this key monomer through a hetero-Diels-Alder reaction. encyclopedia.pubnih.gov

Initial total syntheses, such as that of the related (+)-Ainsliadimer A, commenced from commercially available compounds like α-santonin, which is converted to dehydrozaluzanin C over several steps. rsc.orgacs.org A crucial aspect of these biomimetic syntheses is the promotion of the key dimerization step. For instance, the synthesis of Ainsliadimer A utilized a hydrogen-bonding promoter like BINOL to facilitate a [4+2]-hetero-Diels-Alder dimerization, yielding the core homodimer intermediate. acs.orgrsc.org This approach underscores the feasibility of using non-enzymatic conditions to achieve what is proposed to occur in biosynthesis. acs.org

Subsequent hydrolysis of the dimer intermediate furnishes an α-hydroxy ketone, which then undergoes an intramolecular aldol (B89426) condensation to yield the final Ainsliadimer structure. rsc.orgresearchgate.net This sequence highlights a protection-group-free synthesis, adding to its efficiency and elegance. acs.orgresearchgate.net

Synthetic Approaches to this compound and Analogues

The synthesis of this compound is intricately linked to that of its isomers, Ainsliadimer A and B, and the related gochnatiolides, as they all share common precursors and reaction pathways. encyclopedia.pubnih.gov The differentiation between these final products often comes down to the specific conditions and reagents used in the key reaction steps.

Cascade Transformations and One-Pot Reactions

In one notable approach, the entire sequence from the monomeric precursor dehydrozaluzanin C to Ainsliadimer A and its precursor gochnatiolide D was achieved in a single operational step. chemistryviews.orgresearchgate.netd-nb.info This was accomplished by using hexafluoroisopropanol (HFIP) as the solvent, which promotes the Diels-Alder dimerization, subsequent hydrolysis, and the final aldol reaction in a streamlined, one-pot process. chemistryviews.orgresearchgate.netd-nb.info

Molecular Mechanisms of Action and Biological Targets

Anti-inflammatory Mechanisms

Ainsliadimer C exerts its anti-inflammatory effects through a series of interconnected molecular events that ultimately suppress inflammatory responses in key immune and metabolic cells. nih.gov

The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response, and its activation leads to the maturation and release of pro-inflammatory cytokines. nih.govresearchgate.netsci-hub.se Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders. nih.gov this compound has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages. nih.govnih.gov Studies have demonstrated that treatment with this compound in LPS and ATP-stimulated THP-1 macrophages leads to a dose-dependent inhibition of NLRP3 inflammasome activation. nih.gov This inhibitory effect is a key component of its anti-inflammatory properties. nih.gov The acetylation of NLRP3 is a critical step for its activation, and by targeting this post-translational modification, this compound effectively dampens the inflammatory cascade. nih.govescholarship.org

Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a significant role in regulating inflammation and metabolism. nih.govnih.gov this compound functions as an activator of SIRT1. nih.gov Research indicates that treatment with this compound leads to the activation of SIRT1 in macrophages. nih.govnih.gov Molecular modeling has suggested that this compound binds to the sirtuin-activating compound-binding domain of SIRT1, which in turn increases the affinity of the substrate to the catalytic domain of the enzyme. nih.govnih.gov The activation of SIRT1 is a pivotal step in the anti-inflammatory mechanism of this compound, as the beneficial effects of the compound are negated when a selective SIRT1 inhibitor, EX-527, is co-administered. nih.govnih.gov

The activation of SIRT1 by this compound directly leads to the deacetylation of NLRP3. nih.gov Acetylation of NLRP3 is essential for its activation and the subsequent assembly of the inflammasome complex. nih.gov By enhancing SIRT1's deacetylase activity, this compound reduces the acetylation level of NLRP3. nih.govnih.gov This deacetylation event prevents the activation of the NLRP3 inflammasome, thereby halting the downstream inflammatory signaling. nih.gov This mechanism highlights a direct link between SIRT1 activation and NLRP3 inflammasome inhibition by this compound. nih.gov

A primary consequence of NLRP3 inflammasome activation is the production and secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov IL-1β plays a central role in driving inflammatory responses and is implicated in the inflammatory crosstalk between different cell types. nih.gov this compound has been shown to dose-dependently inhibit the secretion of IL-1β from LPS and ATP-stimulated THP-1 macrophages. nih.govnih.gov This inhibition is a direct result of the SIRT1-mediated deacetylation and subsequent inactivation of the NLRP3 inflammasome. nih.gov By suppressing IL-1β secretion, this compound effectively mitigates a key driver of inflammation. nih.gov

| Experimental Model | Treatment | Concentration | Effect on IL-1β Secretion |

| LPS + ATP-stimulated THP-1 macrophages | This compound | 20–80 µM | Dose-dependent inhibition |

| In vivo LPS-induced acute inflammation | This compound | 20, 60 mg·kg−1·d−1 (ip) | Significant suppression in serum and eWAT |

The anti-inflammatory effects of this compound extend to the cellular level, particularly in macrophages and adipocytes. nih.gov In macrophages, as detailed above, it suppresses the secretion of IL-1β through the SIRT1-NLRP3 axis. nih.gov Furthermore, this compound mitigates the inflammatory crosstalk between macrophages and adipocytes. nih.gov Macrophage-conditioned medium from cells treated with this compound (80 µM) was found to significantly attenuate inflammatory responses when applied to 3T3-L1 adipocytes. nih.govnih.gov In an in vivo model of LPS-induced acute inflammation, administration of this compound suppressed pro-inflammatory cytokine levels and reduced macrophage infiltration into epididymal white adipose tissue (eWAT). nih.gov

| Cell Type | Effect of this compound | Key Findings |

| Macrophages (THP-1) | Attenuation of inflammation | Inhibits IL-1β secretion via SIRT1-NLRP3 pathway. nih.gov |

| Adipocytes (3T3-L1) | Attenuation of inflammation | Reduces inflammatory responses induced by macrophage-conditioned medium. nih.gov |

While direct studies on this compound and nitric oxide (NO) production are limited, a related compound, Ainsliadimer A, has been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated mouse macrophage cell lines (RAW264.7). nih.gov High concentrations of NO, produced by inducible nitric oxide synthase (iNOS), are a hallmark of inflammation. nih.gov The suppression of NO production is a recognized anti-inflammatory mechanism. nih.govnih.gov Given the structural similarity and shared anti-inflammatory properties, it is plausible that this compound also contributes to the suppression of NO production as part of its broader anti-inflammatory profile.

| Compound | Cell Line | Stimulant | Effect on NO Production |

| Ainsliadimer A | RAW264.7 (macrophage) | LPS | Inhibitory activity nih.gov |

Regulation of Nuclear Factor-κB (NF-κB) Signaling Pathway (from studies on Ainsliadimer A)

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, immunity, and cell survival. bosterbio.com Aberrant activation of this pathway is linked to various diseases, including cancer and chronic inflammatory conditions. cancer.govnih.gov Ainsliadimer A has been identified as a potent inhibitor of the NF-κB pathway, capable of blocking its activation by diverse stimuli. researchgate.netresearchgate.net This inhibition occurs through direct interaction with key kinases in the pathway. cancer.govnih.gov The NF-κB family of transcription factors typically exists in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB into the nucleus to activate gene expression. bosterbio.commdpi.com

Research has demonstrated that Ainsliadimer A selectively targets the IκB kinase (IKK) complex, specifically the catalytic subunits IKKα and IKKβ. cancer.govnih.govunige.net This interaction is highly specific and involves the formation of a covalent bond with a conserved cysteine residue at position 46 (Cys46) within the activation loop of both IKKα and IKKβ. cancer.govnih.govresearchgate.netnih.gov The significance of Cys46 as a binding site has been confirmed through site-directed mutagenesis studies, which show that mutation of this residue prevents the binding of Ainsliadimer A. researchgate.netresearchgate.net This covalent binding is crucial for the compound's inhibitory effect on the NF-κB signaling cascade. cancer.govnih.gov

The binding of Ainsliadimer A to Cysteine 46 induces a conformational change in the IKKα/β proteins, leading to their inhibition through an allosteric mechanism. cancer.govnih.gov Unlike ATP-competitive inhibitors that bind to the active site of the kinase, Ainsliadimer A binds to a distinct, allosteric site. researchgate.netnih.gov This allosteric modulation suppresses the kinase activity of IKKα/β, thereby preventing the phosphorylation of IκBα. cancer.govresearchgate.net As a result, both the canonical and non-canonical NF-κB pathways are effectively inhibited. cancer.govnih.gov This mode of action highlights a sophisticated mechanism for regulating inflammatory responses.

Table 1: Summary of Ainsliadimer A Interaction with NF-κB Pathway Components

Mechanisms Related to Cell Death and Oxidative Stress (from studies on Ainsliadimer A)

In addition to its anti-inflammatory effects, Ainsliadimer A has been shown to induce cell death in various cancer cells, a process intricately linked to the generation of oxidative stress. cancer.govnih.govnih.gov

Studies have revealed that Ainsliadimer A directly targets Peroxiredoxin 1 (PRDX1) and Peroxiredoxin 2 (PRDX2), which are key antioxidant enzymes. nih.gov Peroxiredoxins play a crucial role in cellular defense against oxidative damage by reducing peroxide levels. stanford.edunih.gov The interaction of Ainsliadimer A with these proteins disrupts their normal function, leading to an imbalance in the cellular redox state. nih.gov

The inhibitory effect of Ainsliadimer A on PRDX1 and PRDX2 is achieved through the specific targeting of their cysteine residues, namely Cysteine 173 (Cys173) in PRDX1 and Cysteine 172 (Cys172) in PRDX2. nih.gov These residues are critical for the catalytic activity of the enzymes. stanford.edu By binding to these sites, Ainsliadimer A inhibits the peroxidase activities of PRDX1 and PRDX2, impairing the cell's ability to neutralize harmful reactive oxygen species. nih.gov

The inhibition of PRDX1 and PRDX2 by Ainsliadimer A leads to an accumulation of intracellular reactive oxygen species (ROS). nih.gov Elevated ROS levels can cause significant oxidative damage to cellular components, including mitochondria, and trigger apoptotic cell death. nih.govnih.govmdpi.com This ROS-mediated apoptosis is a key mechanism behind the antitumor activity observed with Ainsliadimer A. nih.gov The increase in oxidative stress effectively pushes cancer cells toward a programmed cell death pathway. nih.govresearchgate.net

Table 2: Summary of Ainsliadimer A Interaction with Cell Death and Oxidative Stress Pathways

Impact on Mitochondrial Respiration and ATP Production

Currently, there is a lack of specific research data detailing the direct impact of this compound on mitochondrial respiration and the production of adenosine (B11128) triphosphate (ATP). Scientific literature available through extensive searches does not provide information on whether this compound enhances, inhibits, or has no effect on the electron transport chain or oxidative phosphorylation processes within the mitochondria.

Molecular Modeling and Binding Affinity Studies

Molecular modeling techniques have been employed to investigate the interaction between this compound and its biological targets. nih.gov These computational studies are crucial for understanding the compound's mechanism of action at a molecular level.

One significant study focused on the binding of this compound to Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. nih.govnih.gov Molecular docking simulations were performed to predict the binding possibility and conformation of this compound to SIRT1. The results of these simulations indicated a high probability of binding. nih.gov

The analysis predicted that this compound binds to the sirtuin-activating compound (STAC) binding domain on SIRT1. nih.gov This interaction is thought to activate SIRT1, which in turn can influence various cellular processes, including inflammation. nih.govnih.gov The binding of this compound to this specific domain is reported to increase the affinity of SIRT1's substrate to its catalytic domain. nih.govnih.gov

The molecular docking study yielded 50 potential binding conformations, with 14 of those clustering at the same site, suggesting a favorable and specific interaction. nih.gov The most stable predicted conformation, or "best pose," demonstrated a significant binding affinity. nih.gov

Table 1: Molecular Docking Results for this compound and SIRT1

| Parameter | Value | Source |

| Target Protein | Sirtuin 1 (SIRT1) | nih.gov |

| Binding Site | STAC Binding Domain | nih.gov |

| Predicted Conformations | 14 (at the same site) | nih.gov |

| Best Pose Binding Score | -6.67 kCal/mol | nih.gov |

This binding energy score indicates a strong and favorable interaction between this compound and the SIRT1 protein, supporting the hypothesis that SIRT1 is a direct molecular target of the compound. nih.gov

Structure Activity Relationships Sar and Analogue Development

Identification of Key Structural Motifs for Biological Activity

The biological activity of Ainsliadimer C, a complex dimeric sesquiterpenoid, is intrinsically linked to specific structural features within its molecular architecture. The presence and arrangement of these motifs are critical determinants of its therapeutic potential.

While direct studies on the α,β-unsaturated enone moieties of this compound are not extensively documented, the significance of this functional group is well-established for the biological activity of related sesquiterpenoid lactones. For instance, in the structurally similar compound Ainsliadimer A, the α,β-unsaturated enone moieties are crucial for its inhibitory activity against the NF-κB pathway. nih.gov These moieties can act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. nih.gov This covalent interaction can lead to the irreversible inhibition of enzyme function. It is highly probable that the α,β-unsaturated enone functionalities present in the structure of this compound are also critical for its observed biological effects, including its anti-inflammatory properties.

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of natural products. nih.govresearchgate.net The complex structure of this compound possesses multiple chiral centers, giving rise to a unique spatial conformation. This specific stereochemistry is pivotal for its precise interaction with biological targets. While dedicated studies examining the influence of the stereochemistry of this compound on its biological activity are not yet available, it is a well-established principle that even minor changes in the stereochemical configuration of a molecule can lead to significant differences in its pharmacological profile. nih.govresearchgate.net For many natural compounds, only one specific stereoisomer exhibits the desired biological activity, as it is complementary to the binding site of its target protein. Therefore, the defined stereochemistry of this compound is presumed to be essential for its interaction with targets such as Sirtuin 1 (SIRT1).

Correlations between Structural Features and Specific Target Interactions

Recent research has identified Sirtuin 1 (SIRT1) as a direct molecular target of this compound, providing a significant step forward in understanding its mechanism of action. nih.govnih.gov this compound exerts its anti-inflammatory effects by activating SIRT1, which in turn leads to the deacetylation and subsequent inhibition of the NLRP3 inflammasome. nih.govnih.gov

Molecular modeling studies have provided insights into the structural basis of the interaction between this compound and SIRT1. nih.gov These computational analyses suggest that this compound binds to the sirtuin-activating compound-binding domain of SIRT1. This binding event is proposed to induce a conformational change in the enzyme, which increases the affinity of the substrate for the catalytic domain of SIRT1, thereby enhancing its deacetylase activity. nih.gov The specific structural features of this compound that facilitate this interaction are of great interest for understanding its mechanism of activation. The intricate dimeric structure and the spatial arrangement of its functional groups are likely key to its ability to productively engage with the SIRT1 binding pocket.

The table below summarizes the observed anti-inflammatory effects of this compound, which are mediated through its interaction with SIRT1.

| Concentration of this compound (µM) | Effect on IL-1β Secretion in LPS + ATP-stimulated THP-1 Macrophages | Mechanism of Action |

|---|---|---|

| 20 | Dose-dependent inhibition | Activation of SIRT1, leading to inhibition of NLRP3 inflammasome activation |

| 40 | Dose-dependent inhibition | Activation of SIRT1, leading to inhibition of NLRP3 inflammasome activation |

| 80 | Significant inhibition | Activation of SIRT1, leading to inhibition of NLRP3 inflammasome activation |

Advanced Methodologies for Target Identification and Mechanism Elucidation

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify direct drug-target engagement in cells and tissues. nih.govmdpi.com The principle underlying CETSA is that the binding of a ligand, such as a small molecule drug, to its target protein confers thermal stability to the protein. nih.govmdpi.com This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, a melting curve can be generated. A shift in this curve upon drug treatment is a strong indicator of direct binding. mdpi.comresearchgate.net

In the context of Ainsliadimer C, CETSA has been employed to validate its interaction with Sirtuin 1 (SIRT1), a key protein deacetylase involved in regulating inflammation. nih.gov In a study investigating the anti-inflammatory effects of this compound, THP-1 macrophages were treated with the compound. Subsequent CETSA analysis of the cell lysates revealed that this compound treatment significantly stabilized the SIRT1 protein at various temperatures compared to the control group, confirming a direct interaction between this compound and SIRT1 in a cellular environment. nih.gov

Western Blot-Based CETSA (WB-CETSA)

Western Blot-Based CETSA (WB-CETSA) is the conventional format of the assay. After the heating and centrifugation steps to separate aggregated proteins from the soluble fraction, the remaining soluble proteins are analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently detected by Western blotting using an antibody specific to the target protein. mdpi.complos.org An increase in the band intensity for the target protein in the drug-treated samples at higher temperatures signifies ligand-induced stabilization. researchgate.net This was the approach used to confirm the binding of this compound to SIRT1, where the stabilized SIRT1 was visualized and quantified by Western blot. nih.gov

The study on the related compound, ainsliadimer A, also utilized WB-CETSA to provide direct biochemical evidence of its binding to Peroxiredoxin 1 (PRDX1) and Peroxiredoxin 2 (PRDX2) in intact colorectal cancer cells, confirming them as cellular targets. mdpi.comresearchgate.net

Mass Spectrometry-Based CETSA (MS-CETSA)

Mass Spectrometry-Based CETSA (MS-CETSA), often used interchangeably with Thermal Proteome Profiling (TPP), expands the CETSA principle to a proteome-wide scale. nih.govresearchgate.net Instead of analyzing a single protein with an antibody, this method uses quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins. nih.govmdpi.com This unbiased, high-throughput approach can identify not only the intended target but also potential off-targets, providing a comprehensive profile of a compound's interactions. nih.gov

For instance, MS-CETSA was instrumental in revealing that ainsliadimer A targets PRDX1 and PRDX2, leading to ROS-mediated apoptosis in colorectal cancer cells. mdpi.comresearchgate.netpromega.com.au This demonstrates the power of MS-CETSA in uncovering the molecular targets of complex natural products.

Isothermal Dose-Response CETSA

Isothermal Dose-Response CETSA (ITDR-CETSA) is a variation of the assay used to determine the potency of a drug's binding to its target. researchgate.net Instead of a temperature gradient, cells or cell lysates are treated with a range of drug concentrations at a fixed temperature, typically one that causes partial denaturation of the target protein. researchgate.net The concentration of the drug that achieves half-maximal stabilization (EC50) can then be calculated, providing a measure of the compound's binding affinity in a cellular context. researchgate.net

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another label-free technique for identifying the molecular targets of small molecules. tandfonline.comlookchem.com It is based on the principle that a protein, when bound by a small molecule ligand, becomes more resistant to proteolysis. tandfonline.comresearchgate.net In a typical DARTS experiment, cell lysates are treated with the compound or a vehicle control, followed by digestion with a protease, such as pronase. plos.orglookchem.com The ligand-bound target protein is protected from degradation, while other proteins are digested. The samples are then analyzed by SDS-PAGE, and the protected protein bands that are present in the compound-treated sample but absent or reduced in the control are identified by mass spectrometry. tandfonline.com

While no specific studies applying DARTS to this compound are available, its utility has been demonstrated for the closely related ainsliadimer A. In a study to identify its targets, DARTS was used as an initial screening method, which successfully identified PRDX1 and PRDX2 as potential binding partners. mdpi.comresearchgate.net This highlights how DARTS can be a crucial first step in a multi-pronged approach to target deconvolution. mdpi.com

| Methodology | Principle | Application Example | Reference |

| DARTS | Ligand binding protects the target protein from protease degradation. | Identification of PRDX1 and PRDX2 as potential targets for ainsliadimer A. | mdpi.comresearchgate.net |

Thermal Proteome Profiling (TPP-TR)

Thermal Proteome Profiling (TPP) is a large-scale implementation of CETSA that uses quantitative proteomics to monitor the thermal stability of thousands of proteins simultaneously in response to drug treatment. mdpi.comnomuraresearchgroup.com The temperature-range TPP (TPP-TR) variant involves heating aliquots of cell lysate or intact cells treated with a drug or vehicle across a range of temperatures. mdpi.com The resulting soluble protein fractions are then analyzed by mass spectrometry to generate melting curves for each identified protein. Proteins that show a significant shift in their melting temperature upon drug treatment are identified as potential targets. nih.govmdpi.com

A comprehensive study on ainsliadimer A integrated TPP-TR to explore its target profile. The results from TPP-TR corroborated the findings from DARTS, indicating a direct interaction between ainsliadimer A and the antioxidant enzymes PRDX1 and PRDX2. mdpi.comresearchgate.net This demonstrates the complementary nature of these advanced proteomic methods in providing robust target validation. mdpi.com

| Methodology | Principle | Application Example | Reference |

| TPP-TR | Ligand binding alters the thermal stability of target proteins, detected on a proteome-wide scale. | Confirmed interaction between ainsliadimer A and PRDX1/PRDX2. | mdpi.comresearchgate.net |

Multiomics-Based Strategies (Transcriptomics, Proteomics, Metabolomics)

A holistic understanding of a compound's mechanism of action often requires integrating data from multiple "omics" platforms, including transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This multiomics approach can connect the direct binding of a drug to its target (target engagement) with the downstream cellular responses and pathway modulations. nih.gov

Transcriptomics analyzes changes in gene expression (mRNA levels) following drug treatment. A notable transcriptomics-based tool is the Connectivity Map (CMap), which compares the gene expression signature of a compound to a large database of signatures from known drugs and genetic perturbations. mdpi.comfrontiersin.org This can help predict a compound's mechanism of action and potential targets. For ainsliadimer A, CMap analysis revealed a similarity between its gene expression signature and that of withaferin A, a known PRDX1 inhibitor, which provided the initial hypothesis that PRDX1 might be a key target. mdpi.com

Proteomics , as discussed with MS-CETSA, TPP, and DARTS, directly identifies the protein targets. frontiersin.orgMetabolomics studies the global changes in small-molecule metabolites, offering a functional readout of the physiological state of the cell after drug perturbation. frontiersin.org

By integrating these layers of biological information, researchers can build a comprehensive picture of a compound's effects, from the initial molecular interaction to the ultimate phenotypic outcome. dntb.gov.uanih.govacs.org For the ainsliadimer family of compounds, the integration of transcriptomics (CMap) with proteomics (DARTS, TPP, and CETSA) was pivotal in confidently identifying and validating PRDX1 and PRDX2 as direct targets of ainsliadimer A and elucidating its pro-apoptotic mechanism in cancer cells. mdpi.comresearchgate.net

| Omics Type | Focus of Analysis | Application Example (for ainsliadimer A) | Reference |

| Transcriptomics | Gene expression profiles (mRNA) | Connectivity Map (CMap) analysis suggested PRDX1 as a potential target. | mdpi.com |

| Proteomics | Protein stability and identification | DARTS, TPP, and CETSA identified and confirmed PRDX1/PRDX2 as direct targets. | mdpi.comresearchgate.net |

Site-Directed Mutagenesis for Target Validation

Site-directed mutagenesis is a cornerstone molecular biology technique used to definitively validate the interaction between a bioactive compound and its putative protein target. This method involves introducing specific mutations into the gene that codes for the target protein. By altering the amino acids at the suspected binding site, researchers can observe whether the compound's biological activity is diminished or completely lost. A loss of activity in the presence of the mutated protein, but not the wild-type protein, provides strong evidence of a direct binding interaction at that specific site.

In the case of this compound, its primary molecular target has been identified as Sirtuin 1 (SIRT1), a crucial NAD⁺-dependent protein deacetylase involved in regulating inflammation. nih.govresearchgate.net Studies have demonstrated that this compound activates SIRT1, leading to the deacetylation of the NLRP3 protein, a key component of the inflammasome complex. nih.gov This action inhibits the secretion of the pro-inflammatory cytokine IL-1β. researchgate.net

While direct validation of the this compound binding site on SIRT1 using site-directed mutagenesis is not explicitly detailed in the available research, its functional interaction has been rigorously confirmed through other advanced techniques. A Cellular Thermal Shift Assay (CETSA) showed that this compound directly interacts with and stabilizes the SIRT1 protein, and molecular modeling has predicted its binding to the sirtuin-activating compound-binding domain. nih.govresearchgate.net Furthermore, the critical role of SIRT1 in the mechanism of action of this compound was validated using a highly selective chemical inhibitor, EX-527. Co-administration of EX-527 with this compound was shown to block the compound's beneficial effects, confirming that its anti-inflammatory activity is dependent on SIRT1. researchgate.netacs.org

Table 1: Target Validation of this compound via Chemical Inhibition

| Experimental System | Treatment | Key Finding | Implication | Reference |

|---|

Cellular Imaging Techniques with Labeled Probes

Cellular imaging with labeled probes is a powerful methodology for visualizing the subcellular localization of a compound and its direct engagement with target proteins within an intact cell. This technique typically involves chemically modifying the compound of interest by attaching a fluorescent tag or a reporter molecule like biotin. These labeled probes can then be introduced to living cells, and their distribution and binding interactions can be tracked using advanced microscopy techniques, providing direct visual evidence of the drug's journey and its site of action.

For this compound, while studies describing the synthesis and application of a fluorescently labeled this compound probe are not available, cellular imaging has been instrumental in elucidating its downstream mechanism of action. Specifically, immunofluorescence staining has been used to visualize the effects of this compound on key proteins in its signaling pathway. Research has shown that treatment of THP-1 macrophages with this compound leads to a significant reduction in the expression of NLRP3 and cleaved caspase 1. nih.gov These imaging results provide compelling visual support for biochemical data, confirming that this compound effectively suppresses the activation of the NLRP3 inflammasome within the cellular environment. nih.gov

Table 2: Cellular Imaging of Downstream Effects of this compound

| Cell Line | Technique | Target Protein Visualized | Observation | Implication | Reference |

|---|---|---|---|---|---|

| THP-1 macrophages | Immunofluorescence Staining | NLRP3 | Reduced fluorescence intensity after this compound treatment. | This compound suppresses the expression and activation of the NLRP3 inflammasome. | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Ainsliadimer A |

| This compound |

| ATP |

| Caspase 1 |

| Dexamethasone |

| EX-527 |

| IL-1β |

| Lipopolysaccharide (LPS) |

| NLRP3 |

Future Research Directions and Translational Perspectives

Exploration of Additional Biological Activities and Therapeutic Potential in Research Models

Initial research has primarily highlighted the anti-inflammatory properties of Ainsliadimer C. nih.govscienceopen.com Studies have demonstrated its ability to ameliorate inflammatory responses in both in vitro and in vivo models. researchgate.netresearcher.lifenih.gov Specifically, in lipopolysaccharide (LPS)-induced inflammatory models, this compound has shown significant efficacy. researchgate.netresearcher.life

Table 1: Investigated Biological Activities of this compound

| Model System | Observed Effect | Reference |

| LPS plus ATP-stimulated THP-1 macrophages | Dose-dependent inhibition of IL-1β secretion | researchgate.netnih.gov |

| Co-culture of macrophages and adipocytes | Attenuation of inflammatory responses | researchgate.netnih.gov |

| LPS-treated C57BL/6J mice | Amelioration of adipose tissue inflammation | researchgate.netresearcher.lifenih.gov |

| LPS-induced RAW264.7 macrophages | Inhibition of nitric oxide production (for structural analogues) | colab.ws |

In-depth Investigations into Specific Signaling Pathways and Protein-Protein Interactions

The anti-inflammatory effects of this compound are attributed to its interaction with specific signaling pathways. researchgate.net A key mechanism identified is its ability to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response. researchgate.netnih.gov This suppression leads to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. researchgate.netnih.gov

Furthermore, research has revealed that this compound activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. researchgate.netnih.gov This activation results in the deacetylation of NLRP3, which is a crucial step in inhibiting inflammasome activation. researchgate.net Molecular modeling has suggested that this compound binds to the sirtuin-activating compound-binding domain of SIRT1, thereby enhancing the substrate's affinity for the catalytic domain. researchgate.net

While the SIRT1-NLRP3 axis is a significant finding, future studies should delve deeper into other potential signaling pathways that this compound might modulate. Given the complexity of inflammatory signaling, it is plausible that other pathways, such as the NF-κB and STAT3 pathways, which are known to be affected by similar sesquiterpenoid dimers like Ainsliadimer A, could also be involved. chinaphar.comabmole.com Investigating the direct protein targets of this compound and its influence on protein-protein interactions within these cascades will provide a more comprehensive understanding of its mechanism of action. researchgate.net

Development of Novel Synthetic Routes for Diverse Analogues and Derivatives

The natural abundance of this compound is limited, necessitating the development of efficient synthetic routes for its production and the generation of analogues. mdpi.com The biomimetic total synthesis of its structural relative, (+)-ainsliadimer A, has been achieved, often utilizing dehydrozaluzanin C as a key intermediate in a hetero-Diels-Alder reaction. mdpi.comrsc.org Similar strategies could be adapted and optimized for this compound.

The development of novel synthetic methodologies will not only provide a sustainable supply of the compound for further research but also open the door to creating a library of diverse analogues and derivatives. nih.gov By systematically modifying the core structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.org For instance, creating derivatives could lead to compounds with improved bioavailability or a more targeted interaction with specific proteins. scienceopen.com The synthesis and evaluation of these new molecules are crucial steps in the journey from a natural product lead to a viable therapeutic agent. nih.gov

Integration of Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery and Design

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize drug discovery and design, and their application to the study of this compound holds immense promise. huanglab.org.cnorcid.orgnih.gov Molecular modeling has already provided initial insights into the interaction between this compound and SIRT1. researchgate.net

Advanced computational techniques can be employed for a more in-depth analysis of its binding modes with various protein targets. huanglab.org.cn Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning algorithms, can be used to predict the biological activities of newly synthesized analogues based on their chemical structures. nih.gov This can help prioritize which derivatives to synthesize and test, thereby accelerating the drug development process. nih.gov

Furthermore, AI can be utilized to analyze large datasets from high-throughput screening experiments to identify novel biological targets and pathways for this compound and its analogues. scienceopen.com The integration of these in silico methods with traditional experimental approaches will create a powerful synergy, enabling a more rational and efficient design of next-generation therapeutics based on the this compound scaffold. huanglab.org.cnorcid.org

Q & A

Q. What are the validated molecular targets of Ainsliadimer A, and how are these interactions experimentally confirmed?

Ainsliadimer A primarily targets IKKα/β kinases and peroxiredoxins 1/2 (PRDX1/2). Validating target engagement involves:

- Kinase inhibition assays : Measure IC50 values via enzymatic activity assays using recombinant IKKα/β .

- Covalent binding confirmation : X-ray crystallography or mutagenesis assays (e.g., cysteine residue substitution) to confirm covalent modification of conserved cysteine residues in IKKα/β .

- Thermal proteome profiling (TPP) : To identify PRDX1/2 as direct targets by observing protein stability shifts in Ainsliadimer A-treated cells .

Q. What methodologies are recommended for assessing Ainsliadimer A’s impact on mitochondrial function in cancer cells?

Key approaches include:

- Mitochondrial membrane potential (ΔΨm) : Use JC-1 or TMRM fluorescence probes to detect depolarization .

- ATP production assays : Quantify ATP levels via luminescence-based kits (e.g., CellTiter-Glo) .

- Seahorse extracellular flux analysis : Measure oxygen consumption rate (OCR) to evaluate mitochondrial respiration inhibition .

Q. How is Ainsliadimer A synthesized, and what are the critical steps in its biomimetic preparation?

The 14-step biomimetic synthesis starts from α-santonin and involves:

- Hetero-Diels-Alder dimerization : A hydrogen bond-promoted [4+2] cycloaddition catalyzed by racemic BINOL .

- Challenges : Low yields due to decomposition at elevated temperatures; optimized conditions (35°C, chloroform solvent) minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Ainsliadimer A’s dual mechanisms (NF-κB inhibition vs. PRDX1/2 targeting)?

- Pathway-specific knockdown models : Use siRNA to silence IKKα/β or PRDX1/2 and compare apoptosis induction .

- Proteomic profiling : Combine TPP with phosphoproteomics to distinguish primary targets from downstream effects .

- Dose-response studies : Low doses may preferentially inhibit PRDX1/2, while high doses affect IKKα/β .

Q. What experimental designs are optimal for evaluating Ainsliadimer A’s anti-inflammatory efficacy in vivo?

- Murine endotoxemia models : Administer LPS to induce inflammation and measure TNF-α/IL-6 suppression via ELISA .

- Tissue-specific IKKβ knockout mice : To isolate NF-κB-dependent effects .

- Safety profiling : Monitor liver/kidney toxicity through histopathology and serum ALT/AST levels .

Q. How can structural modifications enhance Ainsliadimer A’s selectivity for IKKα/β over off-target kinases?

- Structure-activity relationship (SAR) studies : Modify the α,β-unsaturated ketone moiety to reduce covalent binding to non-target cysteines .

- Computational docking : Use molecular dynamics simulations to predict interactions with IKKα/β’s ATP-binding pocket .

- Kinome-wide profiling : Test analogs against panels of 400+ kinases to assess selectivity .

Q. What strategies address the low bioavailability of Ainsliadimer A in preclinical models?

- Nanoparticle encapsulation : Use liposomal formulations to improve solubility and pharmacokinetics .

- Prodrug design : Introduce hydrolyzable esters at hydroxyl groups to enhance membrane permeability .

- Metabolic stability assays : Incubate with liver microsomes to identify degradation hotspots .

Methodological Best Practices

- Data reproducibility : Fully report synthesis protocols (e.g., catalyst ratios, reaction times) and deposit raw proteomic data in public repositories (e.g., ProteomeXchange: PXD039795) .

- Conflict resolution : Use orthogonal assays (e.g., SPR for binding kinetics, Western blot for protein expression) to validate target engagement when contradictions arise .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.